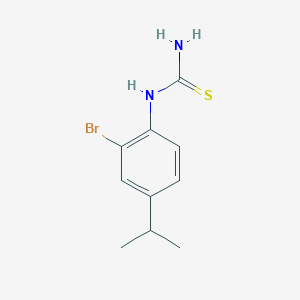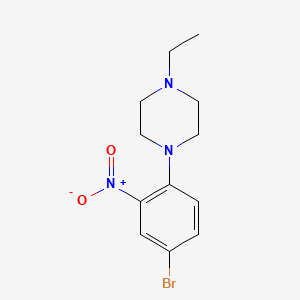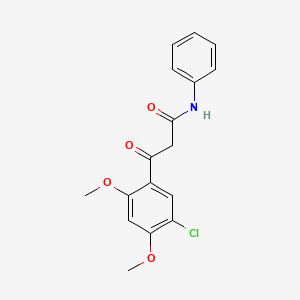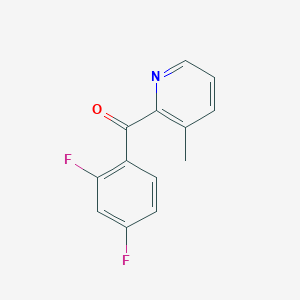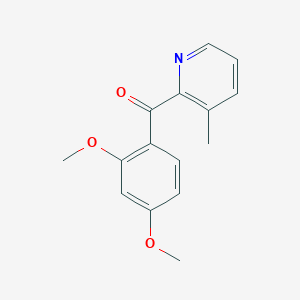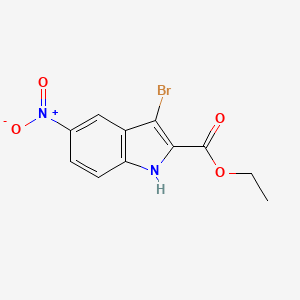
3-ブロモ-5-ニトロ-1H-インドール-2-カルボン酸エチル
説明
Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O4 and its molecular weight is 313.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス剤としての可能性を示しています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されています .
抗炎症活性
インドール誘導体は、抗炎症作用も有しています . インドール誘導体は、複数の受容体に高親和性で結合することができ、新しい有用な誘導体の開発に役立ちます .
抗がん活性
インドール誘導体は、がんの治療において有望な結果を示しています . インドール誘導体は、ヒト白血病K562細胞に対して抗増殖作用を示すことがわかっています .
抗HIV活性
インドール誘導体は、その抗HIV特性について研究されてきました . インドール誘導体は、複数の受容体に結合する能力があり、新しい抗HIV薬の開発に役立ちます .
抗酸化活性
インドール誘導体は、抗酸化剤として作用することができます . この特性は、酸化ストレスによって引き起こされる疾患の治療に役立ちます .
抗菌活性
インドール誘導体は、抗菌特性を示すことが実証されています . インドール誘導体は、新しい抗菌薬の開発に使用することができます .
抗結核活性
インドール誘導体は、結核の治療において可能性を示しています . インドール誘導体の抗結核活性は、薬物開発のための貴重な資源となっています .
抗糖尿病活性
インドール誘導体は、その抗糖尿病特性について研究されてきました . インドール誘導体は、新しい抗糖尿病薬の開発に使用することができます .
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives have been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of hiv-1 .
Biochemical Pathways
Indole derivatives have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives have been found to have diverse biological activities and therapeutic possibilities .
Action Environment
The action of indole derivatives can be influenced by various factors, including the specific biological environment in which they are used .
生化学分析
Biochemical Properties
Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions, which can influence the activity of enzymes such as cytochrome P450 oxidases. Additionally, the bromine atom in its structure can form halogen bonds with amino acid residues in proteins, potentially altering their conformation and function .
Cellular Effects
Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS) . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity . For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their function . These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of apoptotic pathways and inhibition of cell proliferation . These effects are dose-dependent and can vary based on the duration of exposure and the specific cell type being studied .
Dosage Effects in Animal Models
The effects of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate in animal models vary with different dosages. At low doses, the compound can have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound can be metabolized by liver enzymes, including cytochrome P450 oxidases, which can hydroxylate and dealkylate the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and accumulation . The compound’s distribution within tissues can also be influenced by its lipophilicity and ability to cross cell membranes . These factors can determine the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate can affect its activity and function within cells . The compound can localize to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis . Additionally, it can be targeted to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the compound’s localization and stability within cells . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
特性
IUPAC Name |
ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYECJOGUOZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


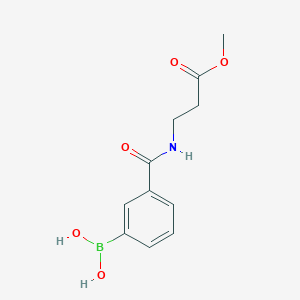
![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)
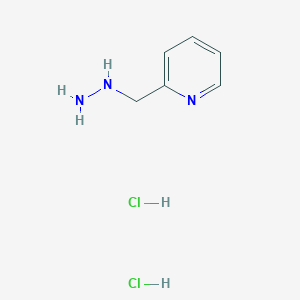
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)
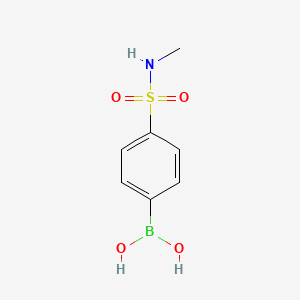
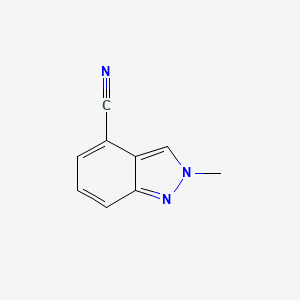
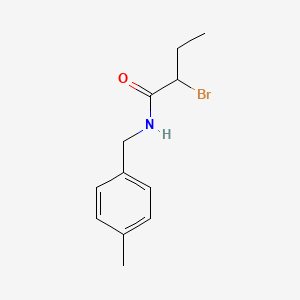
![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
